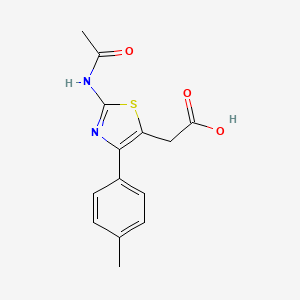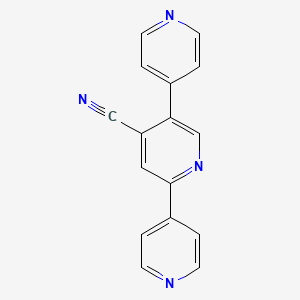
2,5-dipyridin-4-ylpyridine-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dipyridin-4-ylpyridine-4-carbonitrile: is a heterocyclic compound that features a pyridine ring substituted with nitrile and pyridine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dipyridin-4-ylpyridine-4-carbonitrile typically involves the coupling of pyridine derivatives under specific conditions. One common method is the cross-coupling reaction using palladium catalysts. For example, the reaction between 2,5-dibromopyridine and 4-cyanopyridine in the presence of a palladium catalyst and a base can yield the desired compound. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dipyridin-4-ylpyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products:
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 2,5-dipyridin-4-ylpyridine-4-carbonitrile serves as a building block for the synthesis of more complex molecules. It is used in the development of ligands for coordination chemistry and catalysis .
Biology and Medicine: They are explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the materials science field, this compound is used in the design of organic semiconductors and other functional materials. Its ability to form coordination complexes makes it valuable in the development of new materials with specific electronic properties .
Mécanisme D'action
The mechanism of action of 2,5-dipyridin-4-ylpyridine-4-carbonitrile and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
2,5-Dipyridin-4-ylthiophene: This compound has a thiophene ring instead of a pyridine ring and exhibits similar coordination chemistry properties.
2-Pyridinecarbonitrile: A simpler analog with a single pyridine ring and a nitrile group, used in various organic synthesis applications.
Uniqueness: 2,5-Dipyridin-4-ylpyridine-4-carbonitrile is unique due to its dual pyridine rings and nitrile functionality, which provide versatile reactivity and coordination properties. This makes it a valuable scaffold for the development of new materials and biologically active compounds .
Propriétés
Formule moléculaire |
C16H10N4 |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
2,5-dipyridin-4-ylpyridine-4-carbonitrile |
InChI |
InChI=1S/C16H10N4/c17-10-14-9-16(13-3-7-19-8-4-13)20-11-15(14)12-1-5-18-6-2-12/h1-9,11H |
Clé InChI |
NQLXDTRBJNJZSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NC=C(C(=C2)C#N)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


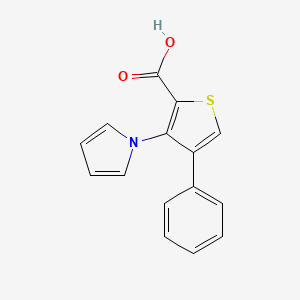
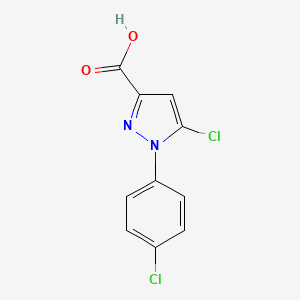




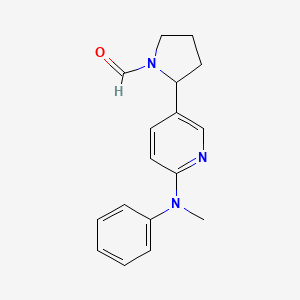
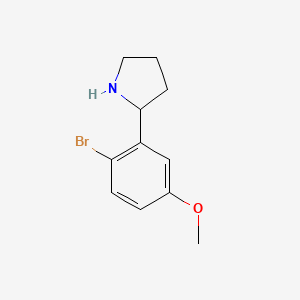

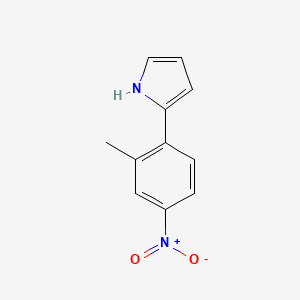


![6-(tert-Butyl)-2-(piperazin-1-yl)benzo[d]thiazole](/img/structure/B15059828.png)
